molecular formula C12H14BrN B13678273 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile

2-(4-Bromophenyl)-3,3-dimethylbutanenitrile

Cat. No.: B13678273
M. Wt: 252.15 g/mol
InChI Key: BVIVYZOVEBGYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3,3-dimethylbutanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with a suitable nitrile precursor under basic conditions. One common method is the nucleophilic substitution reaction where 4-bromobenzyl bromide reacts with sodium cyanide in ethanol to form the desired nitrile compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,3-dimethylbutanenitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3,3-dimethylbutanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

2-(4-bromophenyl)-3,3-dimethylbutanenitrile

InChI

InChI=1S/C12H14BrN/c1-12(2,3)11(8-14)9-4-6-10(13)7-5-9/h4-7,11H,1-3H3

InChI Key

BVIVYZOVEBGYFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#N)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.